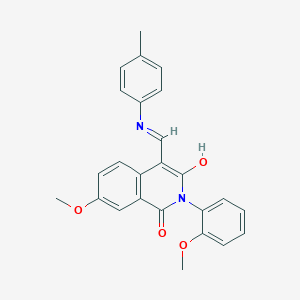![molecular formula C17H14N2OS2 B377298 3-(ANILINOMETHYL)-5-[(E)-1-PHENYLMETHYLIDENE]-2-THIOXO-1,3-THIAZOLAN-4-ONE](/img/structure/B377298.png)
3-(ANILINOMETHYL)-5-[(E)-1-PHENYLMETHYLIDENE]-2-THIOXO-1,3-THIAZOLAN-4-ONE
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(ANILINOMETHYL)-5-[(E)-1-PHENYLMETHYLIDENE]-2-THIOXO-1,3-THIAZOLAN-4-ONE: is a heterocyclic compound that belongs to the thiazolidinone family. Thiazolidinones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This compound features a thiazolidinone core with a benzylidene and phenylaminomethyl substituent, which contributes to its unique chemical properties and biological activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-(ANILINOMETHYL)-5-[(E)-1-PHENYLMETHYLIDENE]-2-THIOXO-1,3-THIAZOLAN-4-ONE typically involves the condensation of 2-thioxo-thiazolidin-4-one with benzaldehyde and phenylamine. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is heated under reflux conditions to facilitate the formation of the desired product .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves optimizing the reaction conditions to achieve high yields and purity. This may include the use of catalysts, solvent selection, and temperature control to enhance the efficiency of the synthesis process .
Analyse Des Réactions Chimiques
Types of Reactions: 3-(ANILINOMETHYL)-5-[(E)-1-PHENYLMETHYLIDENE]-2-THIOXO-1,3-THIAZOLAN-4-ONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiazolidinones with reduced functional groups .
Applications De Recherche Scientifique
Chemistry: In chemistry, 3-(ANILINOMETHYL)-5-[(E)-1-PHENYLMETHYLIDENE]-2-THIOXO-1,3-THIAZOLAN-4-ONE is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds .
Biology: The compound has shown potential in biological studies due to its diverse biological activities. It has been investigated for its antimicrobial, anticancer, and anti-inflammatory properties .
Medicine: In medicine, this compound is being studied for its potential therapeutic applications. Its ability to interact with various biological targets makes it a promising candidate for drug development .
Industry: In the industrial sector, the compound is used in the development of new materials and as a precursor for the synthesis of other valuable chemicals .
Mécanisme D'action
The mechanism of action of 3-(ANILINOMETHYL)-5-[(E)-1-PHENYLMETHYLIDENE]-2-THIOXO-1,3-THIAZOLAN-4-ONE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exerting its anticancer effects .
Comparaison Avec Des Composés Similaires
- 5-Benzylidene-3-phenethyl-2-thioxo-thiazolidin-4-one
- 5-Benzylidene-3-methylaminomethyl-2-thioxo-thiazolidin-4-one
- 5-Benzylidene-3-ethylaminomethyl-2-thioxo-thiazolidin-4-one
Comparison: Compared to similar compounds, 3-(ANILINOMETHYL)-5-[(E)-1-PHENYLMETHYLIDENE]-2-THIOXO-1,3-THIAZOLAN-4-ONE exhibits unique chemical properties and biological activities due to the presence of the phenylaminomethyl group. This substituent enhances its ability to interact with biological targets, making it a more potent compound in various applications .
Propriétés
Formule moléculaire |
C17H14N2OS2 |
|---|---|
Poids moléculaire |
326.4g/mol |
Nom IUPAC |
(5E)-3-(anilinomethyl)-5-benzylidene-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C17H14N2OS2/c20-16-15(11-13-7-3-1-4-8-13)22-17(21)19(16)12-18-14-9-5-2-6-10-14/h1-11,18H,12H2/b15-11+ |
Clé InChI |
DJSRQTYEPJPZPI-RVDMUPIBSA-N |
SMILES |
C1=CC=C(C=C1)C=C2C(=O)N(C(=S)S2)CNC3=CC=CC=C3 |
SMILES isomérique |
C1=CC=C(C=C1)/C=C/2\C(=O)N(C(=S)S2)CNC3=CC=CC=C3 |
SMILES canonique |
C1=CC=C(C=C1)C=C2C(=O)N(C(=S)S2)CNC3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[1-(1,3-benzoxazol-2-ylsulfanyl)-2,2,2-trichloroethyl]-4-chlorobenzamide](/img/structure/B377215.png)
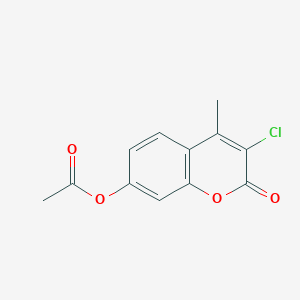
![2-cyano-N'-[(E)-(4-methoxyphenyl)methylidene]acetohydrazide](/img/structure/B377218.png)
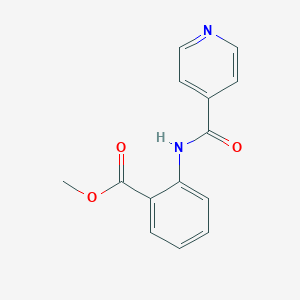
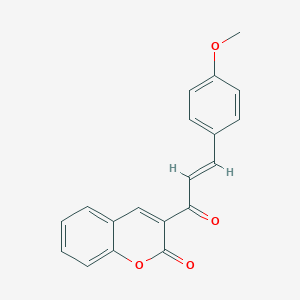
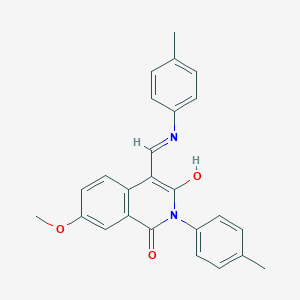
![7-methoxy-4-[(4-methoxyanilino)methylene]-2-(2-methylphenyl)-1,3(2H,4H)-isoquinolinedione](/img/structure/B377225.png)
![2-cyano-N'-[(1E)-1-(4-nitrophenyl)ethylidene]acetohydrazide](/img/structure/B377226.png)
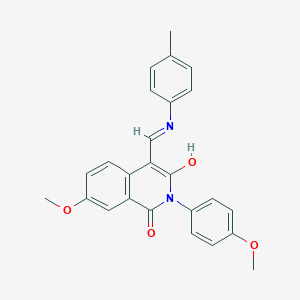
![2-[2-({5-Nitro-2-methylphenyl}imino)ethylidene]-1,3,3-trimethylindoline](/img/structure/B377228.png)
![O-[2-(1-adamantyl)ethyl] bis[(1,3,3-trimethyl-1,3-dihydro-2H-indol-2-ylidene)methyl]phosphinothioate](/img/structure/B377230.png)
![N-[4-(diethylamino)phenyl]-2-furancarboxamide](/img/structure/B377232.png)
![Bis[4-(1-adamantyl)phenyl] 2-(1-adamantyl)malonate](/img/structure/B377236.png)
